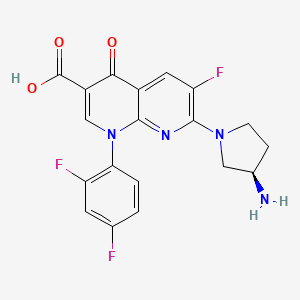
(R)-tosufloxacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tosufloxacin is a 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid that is the (R)-enantiomer of tosufloxacin. It is a conjugate base of a this compound(1+). It is an enantiomer of a (S)-tosufloxacin.
Wissenschaftliche Forschungsanwendungen
1.1. Treatment of Persistent Infections
(R)-Tosufloxacin has demonstrated significant activity against persister cells of both Gram-positive and Gram-negative bacteria. A study indicated that it effectively eradicated Staphylococcus aureus persisters within two days, outperforming other tested antibiotics such as ADEP4 combined with rifampicin, which left residual persisters even after prolonged exposure . This suggests that this compound could be a promising candidate for treating chronic infections where traditional antibiotics fail.
1.2. Pediatric Applications
In pediatric medicine, this compound has shown a 100% clinical efficacy rate in treating bacterial pneumonia among children. A retrospective analysis involving 222 children indicated that the drug was particularly effective against infections like otitis media and cholera, although its use is limited due to concerns regarding adverse effects on bone and muscle development . The drug's pharmacokinetics were found to correlate significantly with body weight in children, emphasizing the need for careful dosing .
Safety Profile and Adverse Effects
While this compound is generally well-tolerated, it is associated with some adverse reactions. Reports indicate that diarrhea is the most common side effect observed in pediatric patients . Additionally, a case study highlighted the potential for acute generalized exanthematous pustulosis induced by the drug, underscoring the importance of monitoring patients for skin reactions during treatment .
Comparative Efficacy
In comparisons with other fluoroquinolones, this compound exhibited superior efficacy against Escherichia coli biofilms and showed promise in synergistic effects when combined with zinc acetate, enhancing its action against persisters in starved biofilms . Its effectiveness was notably higher than that of older fluoroquinolones like ciprofloxacin and norfloxacin.
Clinical Case Studies
Eigenschaften
Molekularformel |
C19H15F3N4O3 |
|---|---|
Molekulargewicht |
404.3 g/mol |
IUPAC-Name |
7-[(3R)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m1/s1 |
InChI-Schlüssel |
WUWFMDMBOJLQIV-SNVBAGLBSA-N |
Isomerische SMILES |
C1CN(C[C@@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Kanonische SMILES |
C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















